molecular formula C12H14ClFN2O2 B6361084 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1134819-90-1

6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No.: B6361084
CAS No.: 1134819-90-1
M. Wt: 272.70 g/mol
InChI Key: GFCBVHIRPGZOQP-UHFFFAOYSA-N
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Description

6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound with the molecular formula C12H13FN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is a derivative of benzo[d]oxazole and contains a piperidine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves the following steps:

    Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core is synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminophenol and a fluorinated benzoyl chloride derivative.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzo[d]oxazole core reacts with piperidine under suitable conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with the nucleophile replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
  • 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

Uniqueness

6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is unique due to its specific structural features, such as the presence of both a fluorine atom and a piperidine ring. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-fluoro-3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-10-11(7-8)17-12(16)15(10)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCBVHIRPGZOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C=C(C=C3)F)OC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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